molecular formula C13H11BrN2O B176327 N-(2-Aminophenyl)-2-bromobenzamide CAS No. 121287-72-7

N-(2-Aminophenyl)-2-bromobenzamide

Cat. No.: B176327
CAS No.: 121287-72-7
M. Wt: 291.14 g/mol
InChI Key: PSGKDIKHDMPNNV-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-bromobenzamide is a brominated benzamide derivative characterized by a 2-aminophenyl group attached to the benzamide core. This compound has garnered interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as histone deacetylases (HDACs) and transcription factors. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 291.15 g/mol . The presence of the bromine atom and the primary amine group contributes to its electronic properties, influencing solubility, reactivity, and binding affinity.

Properties

CAS No.

121287-72-7

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(2-aminophenyl)-2-bromobenzamide

InChI

InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)

InChI Key

PSGKDIKHDMPNNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity
N-(2-Aminophenyl)-2-bromobenzamide C₁₃H₁₁BrN₂O 291.15 2-Bromo, 2-aminophenyl HDAC inhibition, anticancer
2-Amino-N-(2-bromophenyl)benzamide C₁₃H₁₁BrN₂O 291.15 2-Bromo, benzamide-linked amino Life sciences research
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 345.13 4-Bromo, 2-nitrophenyl Crystallography studies
N-(2-Aminophenyl)-2-anilinobenzamide C₁₉H₁₇N₃O 303.36 Anilinobenzamide core Crystal structure analysis
2-Amino-N-(2-bromophenyl)acetamide C₈H₉BrN₂O 229.07 Acetamide backbone Unknown (limited data)

Key Observations :

  • Positional Isomerism: The placement of bromine and amino groups significantly impacts biological activity. For example, this compound shows HDAC inhibitory activity, whereas its isomer 2-Amino-N-(2-bromophenyl)benzamide lacks reported therapeutic data .
  • Functional Group Effects: Replacing the amino group with a nitro group (e.g., N-(2-Nitrophenyl)-4-bromo-benzamide) reduces biological activity but enhances crystallographic stability due to stronger intermolecular interactions .

Findings :

  • The 2-aminophenyl group in this compound is critical for HDAC1 inhibition, as seen in its low IC₅₀ values (~0.47 μM), comparable to the reference drug entinostat .
  • Substituting the amino group with methoxy or nitro moieties (e.g., 4MNB) abolishes HDAC activity, emphasizing the necessity of the primary amine for target engagement .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogs like N-(2-Aminophenyl)-2-anilinobenzamide exhibit monoclinic crystal systems (space group Cc) with distinct hydrogen-bonding networks, influencing stability and formulation .

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